

Comparative Kinase Selectivity Profile of N-phenyl-1H-imidazole-5-carboxamide Analogues

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Compound of Interest

Compound Name: *N-phenyl-1H-imidazole-5-carboxamide*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profiles of compounds structurally related to **N-phenyl-1H-imidazole-5-carboxamide**. Due to the limited publicly available kinase screening data for the exact parent compound, this guide focuses on well-characterized analogues to offer insights into the potential biological activities and target landscape of this chemical scaffold. The data presented herein is derived from peer-reviewed research and is intended to aid in the evaluation and development of imidazole-based kinase inhibitors.

Kinase Inhibition Data Summary

The following tables summarize the kinase inhibition data for two representative **N-phenyl-1H-imidazole-5-carboxamide** analogues: a 2,4-1H-imidazole carboxamide derivative (herein referred to as Imidazole 22) and a phenylacetamide-1H-imidazol-5-one variant (KIM-161).

Table 1: Selectivity Profile of Imidazole 22 Against a Panel of 468 Kinases

Primary Target	Kd (nM)	Other Kinases Inhibited >65% at 10 μM
TAK1	55	ABL1(H369P), EIF2AK1, TNK2, YANK1

Data sourced from a screen of 453 human and 403 wildtype kinases.[\[1\]](#)

Table 2: Kinase Downregulation Profile of KIM-161

Primary Affected Kinase Families	Other Downregulated Kinase Signals
BRK family (SRM, FRK), FLT family (VEGFRs), JAK family	ERK1/2, GSK-3 α / β , HSP27, STAT2, AMPK α 1

Data based on phosphokinase profiling in HL60 cells.[\[2\]](#)[\[3\]](#)

Experimental Protocols

The data presented in this guide were generated using established methodologies for kinase selectivity profiling. Below are outlines of typical experimental protocols.

Biochemical Kinase Inhibition Assay (e.g., KINOMEscan™)

This method is a competitive binding assay that quantifies the ability of a compound to displace a ligand from the active site of a kinase.

- Assay Principle: Kinases are tagged with DNA and immobilized on a solid support. The test compound is incubated with the kinase in the presence of an ATP-competitive ligand.
- Incubation: The amount of kinase captured on the solid support is determined by the amount of test compound that prevents the binding of the ligand.
- Quantification: The amount of bound kinase is measured, typically using quantitative PCR (qPCR) of the DNA tag.
- Data Analysis: The results are reported as the percentage of kinase remaining bound in the presence of the test compound compared to a DMSO control. A lower percentage indicates stronger binding of the test compound.[\[1\]](#)

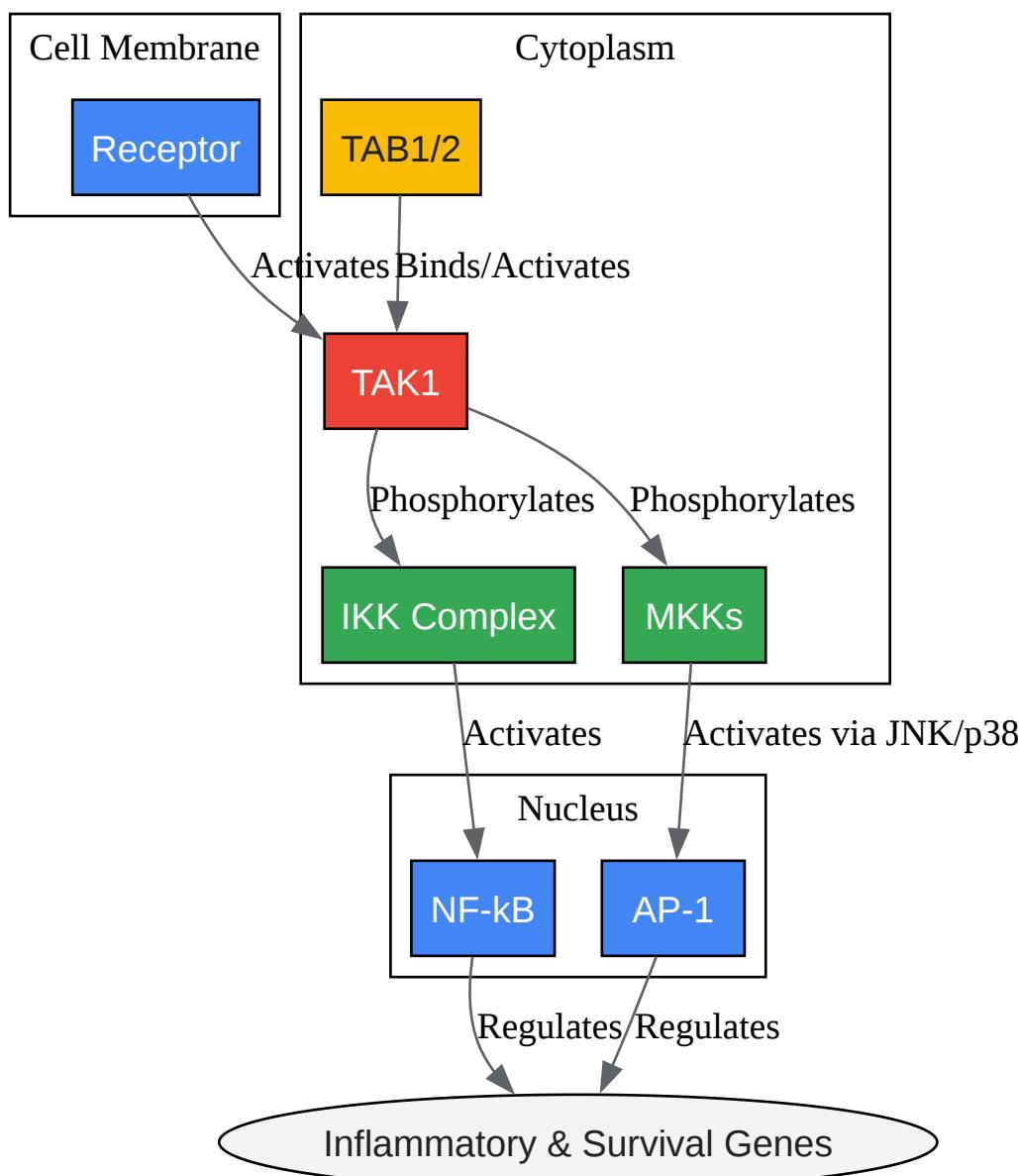
Cellular Phosphokinase Profiling

This method assesses the effect of a compound on the phosphorylation status of a wide array of intracellular kinases and their substrates.

- Cell Treatment: Cancer cell lines (e.g., HL60) are treated with the test compound or a vehicle control for a specified period.
- Lysis: The cells are lysed to extract proteins.
- Kinase Assay: The cell lysates are incubated on a chip (e.g., PamChip®) that is pre-spotted with peptides corresponding to the substrates of various kinases.
- Detection: The phosphorylation of the peptide substrates is detected using fluorescently labeled anti-phospho-antibodies.
- Data Analysis: The signal intensity for each peptide is quantified, and changes in phosphorylation between the compound-treated and control samples are calculated to determine which kinase signaling pathways are modulated.[\[2\]](#)[\[3\]](#)

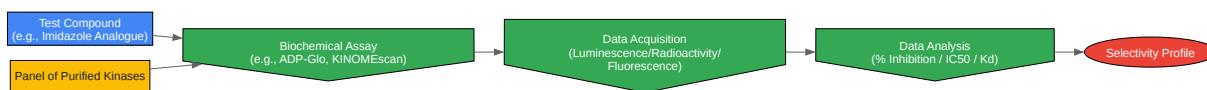
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a relevant signaling pathway and a general workflow for kinase selectivity profiling.



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Caption: Simplified TAK1 signaling pathway.



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Caption: General workflow for kinase selectivity profiling.

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- 2. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
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